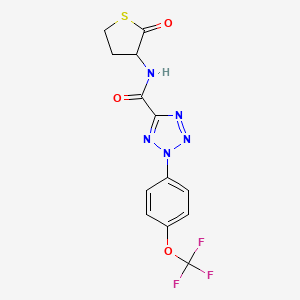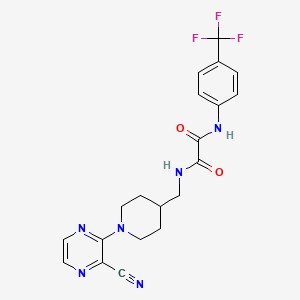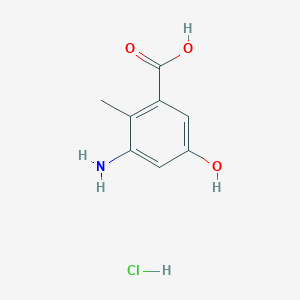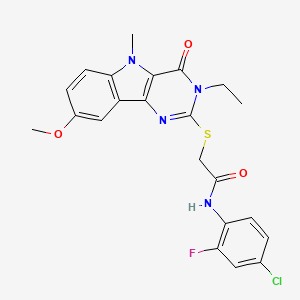
N-(2-oxotetrahydrothiophen-3-yl)-2-(4-(trifluoromethoxy)phenyl)-2H-tetrazole-5-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-oxotetrahydrothiophen-3-yl)-2-(4-(trifluoromethoxy)phenyl)-2H-tetrazole-5-carboxamide is a useful research compound. Its molecular formula is C13H10F3N5O3S and its molecular weight is 373.31. The purity is usually 95%.
BenchChem offers high-quality N-(2-oxotetrahydrothiophen-3-yl)-2-(4-(trifluoromethoxy)phenyl)-2H-tetrazole-5-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-oxotetrahydrothiophen-3-yl)-2-(4-(trifluoromethoxy)phenyl)-2H-tetrazole-5-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Characterization
N-(2-oxotetrahydrothiophen-3-yl)-2-(4-(trifluoromethoxy)phenyl)-2H-tetrazole-5-carboxamide is involved in the synthesis of complex organic compounds, demonstrating its utility in medicinal chemistry and organic synthesis. For example, compounds with similar structures have been synthesized through various reactions, such as condensing thiophene-2-carboxamide derivatives with sodium azide in Tetrahydrofuran, showing the versatility of these compounds in creating bioactive molecules with potential antimicrobial properties (Talupur, Satheesh, & Chandrasekhar, 2021).
Antimicrobial and Docking Studies
Compounds structurally related to N-(2-oxotetrahydrothiophen-3-yl)-2-(4-(trifluoromethoxy)phenyl)-2H-tetrazole-5-carboxamide have been evaluated for their antimicrobial activity, providing insights into their potential as therapeutic agents. Research has shown that specific modifications to the tetrahydrothiophene and tetrazole moieties can yield compounds with significant biological activity, including interactions with neuronal NMDA receptors, which could have implications in neurological disorders (Sokolov, Aksinenko, Dranyi, & Grigoriev, 2018).
Photo-Physical Characteristics
The study of photo-physical properties of related compounds, such as excited state intra-molecular proton transfer pathways, has been explored, indicating the potential for these compounds in optical and electronic applications. The fluorescence characteristics and thermal stability up to 200°C of compounds with similar structural features underline their suitability for high-performance materials in technology sectors (Padalkar, Tathe, Gupta, Patil, Phatangare, & Sekar, 2011).
Anticancer Activity
Further research into structurally similar compounds has highlighted their potential in anticancer activity, with studies showing that certain derivatives exhibit significant efficacy against various cancer cell lines. This underlines the importance of these compounds in developing new therapeutic agents for cancer treatment (Ravinaik, Rao, Rao, Ramachandran, & Reddy, 2021).
Electrochromic Properties
Investigations into the electrochromic properties of related compounds have been conducted, revealing their potential for use in smart materials and electronic display technologies. The ability to undergo color changes upon electrochemical oxidation positions these compounds as promising candidates for advanced material applications (Hsiao, Wang, Lin, Guo, Kung, Leu, & Lee, 2013).
Propiedades
IUPAC Name |
N-(2-oxothiolan-3-yl)-2-[4-(trifluoromethoxy)phenyl]tetrazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10F3N5O3S/c14-13(15,16)24-8-3-1-7(2-4-8)21-19-10(18-20-21)11(22)17-9-5-6-25-12(9)23/h1-4,9H,5-6H2,(H,17,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNKCCNFUKBVIQF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC(=O)C1NC(=O)C2=NN(N=N2)C3=CC=C(C=C3)OC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10F3N5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl 3-(1-naphthyl)-3-[(2-thienylsulfonyl)amino]propanoate](/img/structure/B2430452.png)
![N-[(2-Methyl-5-pyridin-2-ylpyrazol-3-yl)methyl]thiophene-2-carboxamide](/img/structure/B2430453.png)



![2-(6-(4-Ethoxyphenyl)imidazo[2,1-b]thiazol-3-yl)-1-(indolin-1-yl)ethanone](/img/structure/B2430460.png)
![N-(4-chlorophenyl)-2-((4-oxo-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide](/img/structure/B2430461.png)
![N-benzyl-2-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide](/img/structure/B2430462.png)
![2-(8-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanyl-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B2430465.png)


![2-(2-((4-oxo-3-phenyl-4,5,6,7-tetrahydro-3H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)acetamido)-3-phenylpropanoic acid](/img/structure/B2430472.png)
